methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a pyrano[3,2-c]pyridine core. This bicyclic system is substituted with a 2-chlorophenyl group at position 4, a methyl ester at position 3, and an imidazole-containing propyl chain at position 5.
Properties
Molecular Formula |
C23H23ClN4O4 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H23ClN4O4/c1-14-12-17-19(22(29)28(14)10-5-9-27-11-8-26-13-27)18(15-6-3-4-7-16(15)24)20(21(25)32-17)23(30)31-2/h3-4,6-8,11-13,18H,5,9-10,25H2,1-2H3 |
InChI Key |
NTGCOKQQHNFANS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1CCCN4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the imidazole ring, followed by the construction of the pyridine and pyrano rings. The final step involves the esterification of the carboxylate group to form the methyl ester. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyridine rings, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound has potential as a pharmaceutical agent due to its unique structure and functional groups, which may interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The pyridine and pyrano rings may contribute to the overall binding affinity and specificity. The compound’s effects are mediated through the modulation of biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several classes of heterocycles:
- Pyrano[2,3-c]pyrazoles (e.g., compound 3s from ): These feature a pyran fused to a pyrazole ring. Unlike the target’s pyrido-pyran core, 3s includes a pyrazole nitrogen-rich system, which may enhance π-π stacking interactions. Substituents like the 2-chlorophenyl group are common in both, but 3s incorporates a 3-methoxyphenyl group instead of the imidazole-propyl chain .
- Pyran derivatives with amino/cyano groups (e.g., 11a from ): These lack the fused pyridine or pyrazole rings but share amino and ester/carbonitrile substituents.
- Tetrahydroimidazo[1,2-a]pyridines (e.g., 1l from ): These possess an imidazole fused to a pyridine ring but lack the pyrano bridge. The nitro and cyano groups in 1l contrast with the target’s chlorophenyl and methyl ester substituents, suggesting divergent electronic properties .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
